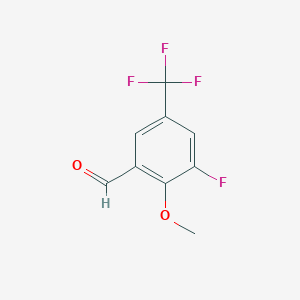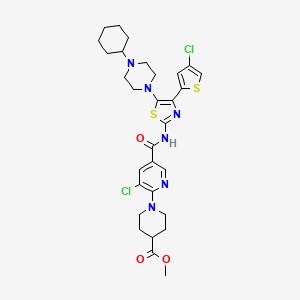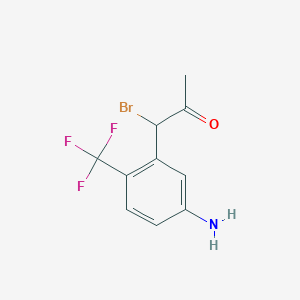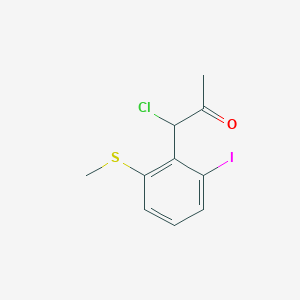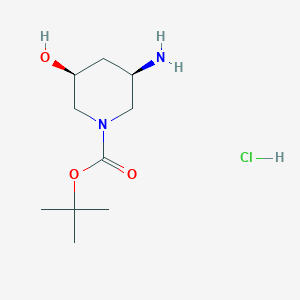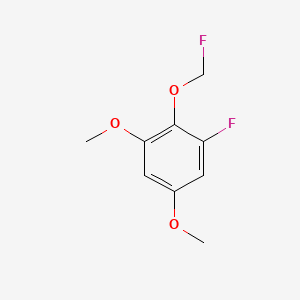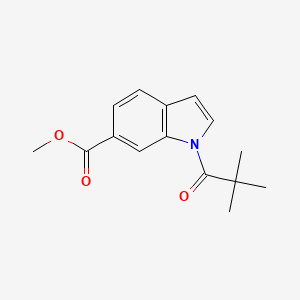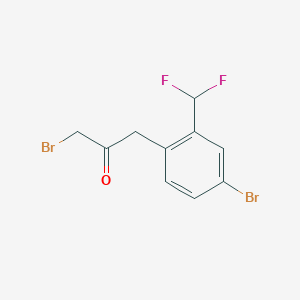
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is a chiral compound with a unique structure that includes an indene backbone, a bromine substituent, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves several steps:
Bromination: The starting material, 1H-indene, undergoes bromination to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 1-position.
Esterification: The final step involves esterification to form the methyl ester of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The bromine substituent can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding indene derivative without the bromine atom.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activities.
1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the methyl ester group, leading to different reactivity and solubility.
5-bromo-2,3-dihydro-1H-indene-1-carboxylate: Lacks the amino group, affecting its ability to form hydrogen bonds.
Uniqueness
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is unique due to its chiral nature and the presence of both amino and bromine substituents. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
methyl (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10(14)11(13)5-4-7-6-8(12)2-3-9(7)11/h2-3,6H,4-5,13H2,1H3/t11-/m0/s1 |
Clave InChI |
MSBICMSSBXECNL-NSHDSACASA-N |
SMILES isomérico |
COC(=O)[C@@]1(CCC2=C1C=CC(=C2)Br)N |
SMILES canónico |
COC(=O)C1(CCC2=C1C=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



